chenodeoxycholic acid

Bile acid solubility Physico-chemical properties Formulation

Procure chenodeoxycholic acid (CDCA) as the superior bile acid for FXR-mediated research and cholesterol solubilization studies. Unlike its 7β-epimer UDCA, CDCA exhibits a 44% lower CMC (3.6 vs. 6.4 mM), 19-fold higher cholesterol solubilization capacity, and potent FXR agonism (EC₅₀ low µM)—properties critical for physiologically relevant in vitro model bile systems. CDCA uniquely suppresses cholic acid synthesis by 70% in vivo and inhibits monocyte procoagulant activity at 100 µM, effects absent in UDCA. For researchers investigating bile acid metabolism, FXR signaling, or gallstone pathogenesis, generic substitution is scientifically unsound: only CDCA delivers the requisite hydrophobic, pro-lithogenic profile.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
Cat. No. B7852609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechenodeoxycholic acid
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1
InChIKeyRUDATBOHQWOJDD-UTOCQMGUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chenodeoxycholic Acid: A Physico-Chemically and Pharmacologically Distinct Primary Bile Acid


Chenodeoxycholic acid (CDCA), a primary bile acid (3α,7α-dihydroxy-5β-cholan-24-oic acid), is the endogenous farnesoid X receptor (FXR) agonist with the highest potency among natural bile acids [1]. It is used therapeutically as a cholelitholytic agent to dissolve cholesterol gallstones and is a key intermediate in the synthesis of ursodeoxycholic acid (UDCA) and obeticholic acid (OCA) [2]. Its unique physico-chemical and pharmacological signature, compared to its closely related 7β-epimer UDCA and other bile acids, is defined by higher aqueous solubility of its undissociated form, a markedly lower critical micelle concentration (CMC), and superior in vitro FXR agonism [3]. This evidence guide delineates the specific, quantifiable properties that dictate its distinct performance in cholesterol solubilization, receptor activation, and specific clinical applications, thereby justifying its selection over alternative bile acid agents.

Why Chenodeoxycholic Acid Cannot Be Interchanged with Other Bile Acids


In the procurement of bile acid derivatives for research or therapeutic applications, simple generic substitution based solely on the 'bile acid' class designation is scientifically unsound. The physico-chemical and biological behavior of individual bile acids is exquisitely sensitive to the number and stereochemical orientation of hydroxyl groups. For instance, the seemingly minor structural difference between chenodeoxycholic acid (CDCA) and its 7β-epimer, ursodeoxycholic acid (UDCA)—a single hydroxyl group inversion—leads to profound, quantifiable disparities in solubility, micellization, and receptor pharmacology [1]. This is exemplified by the stark contrast in cholesterol solubilization capacity and FXR agonism, where UDCA is practically inactive compared to CDCA [2]. Such fundamental differences necessitate a granular, evidence-based approach to compound selection. The following quantitative evidence demonstrates precisely where and why CDCA cannot be interchangeably used with its closest analogs.

Quantitative Evidence Guide: Chenodeoxycholic Acid vs. In-Class Comparators


CDCA Exhibits 4.7-Fold Higher Aqueous Solubility than UDCA for Undissociated Acid Form

In a direct comparative study of physico-chemical properties, the undissociated (protonated) form of chenodeoxycholic acid demonstrated significantly higher water solubility than that of ursodeoxycholic acid. Specifically, the solubility of undissociated CDCA in water was determined to be 250 µM, whereas the solubility of undissociated UDCA was only 53 µM, representing a 4.7-fold difference [1]. This is further reflected in the saturation ratio of anion:acid within their respective micelles, which was 5-25:1 for CDCA compared to 90-400:1 for UDCA, indicating a much greater capacity of CDCA micelles to solubilize its own undissociated acid [1].

Bile acid solubility Physico-chemical properties Formulation

CDCA's Critical Micelle Concentration (CMC) is 44% Lower than UDCA, Enabling Cholesterol Solubilization at Lower Concentrations

The critical micelle concentration (CMC) is a key determinant of a bile acid's ability to solubilize cholesterol. In a direct comparison using the surface tension method, the CMC of chenodeoxycholic acid was measured at 3.6 mM, which is 44% lower than the 6.4 mM measured for ursodeoxycholic acid [1]. This lower CMC translates into a functionally significant advantage in cholesterol solubilization: in a model bile system, the degree of cholesterol solubilized by UDCA was smaller than that of CDCA by a factor of approximately 19 [1]. Additional in situ atomic force microscopy (AFM) studies on cholesterol monohydrate dissolution revealed that an abrupt transition to continuous dissolution occurred between ~4-7 mM for CDCA, while for UDCA, dissolution was only apparent at ~14 mM, further confirming CDCA's superior efficacy at lower concentrations [2].

Critical Micelle Concentration Cholesterol solubilization Gallstone dissolution

CDCA is a Potent Endogenous FXR Agonist (EC50 = 1-20 µM), While UDCA and Cholic Acid Are Minimal/Inactive

Chenodeoxycholic acid is the most potent endogenous agonist of the farnesoid X receptor (FXR). In a coactivator recruitment assay, CDCA exhibited an EC50 of 11.7 µM, followed by deoxycholic acid (DCA) at 19.0 µM, while ursodeoxycholic acid (UDCA) displayed minimal activity and cholic acid (CA) was inactive [1]. This functional readout was corroborated by its ability to repress CYP7A1 expression in HepG2 cells, where CDCA had an IC50 of 8.7 µM compared to 27.2 µM for DCA [1]. Further studies have reported CDCA's FXR EC50 values in the range of 1-20 µM depending on the specific assay, while cholic acid requires concentrations of 100-200 µM to achieve a response, representing a 10- to 100-fold difference in potency [2].

FXR agonism Nuclear receptor pharmacology Bile acid signaling

CDCA Exhibits Concentration-Dependent Immunomodulatory Activity Absent in UDCA: Monocyte Procoagulant Activity Inhibition

In an assessment of bile acid effects on human monocyte function, chenodeoxycholic acid demonstrated a significant and concentration-dependent inhibitory effect on the expression of procoagulant activity by endotoxin-stimulated mononuclear cells. The effect was half-maximal at a concentration of 100 µM and maximal at 250 µM [1]. In stark contrast, under identical experimental conditions, ursodeoxycholic acid (UDCA) exhibited no significant inhibitory effect on monocyte procoagulant activity, even at the highest tested concentration of 250 µM [1].

Immunomodulation Monocyte activation Procoagulant activity

CDCA Differentially Affects Hepatic Cholesterol Secretion and Bile Acid Synthesis Compared to UDCA

A crossover study in humans directly comparing the effects of CDCA and UDCA (each administered at 15 mg/kg/day for 5-6 weeks) revealed distinct and divergent actions on hepatic cholesterol metabolism. Treatment with UDCA reduced the hepatic secretion of cholesterol by approximately 50% from baseline, whereas CDCA treatment resulted in a 30% reduction [1]. Furthermore, their effects on endogenous bile acid synthesis were opposite: UDCA increased the synthesis rate of cholic acid by approximately 80%, while CDCA reduced the synthesis rate of cholic acid by approximately 70% [1].

Bile acid kinetics Cholesterol metabolism Hepatobiliary physiology

Chenodeoxycholic Acid: Evidence-Based Research and Industrial Application Scenarios


In Vitro Cholesterol Solubilization and Model Bile System Studies

Given its 44% lower CMC (3.6 mM vs. 6.4 mM) and 19-fold higher cholesterol solubilization capacity compared to UDCA [1], chenodeoxycholic acid is the superior reagent for establishing robust in vitro model bile systems. It is the preferred standard for studying the fundamental mechanisms of cholesterol solubilization, crystallization, and gallstone formation, especially when seeking to model the more hydrophobic, pro-lithogenic state of human bile.

Pharmacological Research on Endogenous FXR Agonism and Bile Acid Signaling

As the most potent natural FXR agonist with EC50 values in the low micromolar range [1], CDCA is an essential tool compound. Its activity starkly contrasts with the minimal/inactive profiles of UDCA and cholic acid. Researchers investigating FXR-mediated gene regulation, bile acid metabolism, and related metabolic diseases should procure CDCA as the reference endogenous agonist for benchmarking and for studying the physiological FXR activation pathway.

Studies of Bile Acid-Mediated Immunomodulation and Monocyte Function

CDCA's unique, concentration-dependent inhibitory effect on monocyte procoagulant activity (half-maximal at 100 µM) is a property not shared by UDCA, which is completely inactive up to 250 µM [1]. For researchers exploring the intersection of bile acids and the immune system, particularly in the context of cholestatic liver disease, CDCA is the necessary tool to probe immunosuppressive pathways, with UDCA serving as an ideal inactive control.

Investigating Differential Regulation of Hepatic Cholesterol and Bile Acid Metabolism

Human studies demonstrate that CDCA uniquely suppresses cholic acid synthesis by 70%, an effect opposite to that of UDCA [1]. This makes CDCA the compound of choice for researchers designing in vivo or ex vivo studies aimed at dissecting the feedback regulatory loops governing primary bile acid synthesis and cholesterol catabolism. The procurement of CDCA is essential for experiments where the specific goal is to induce a state of suppressed cholic acid production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for chenodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.